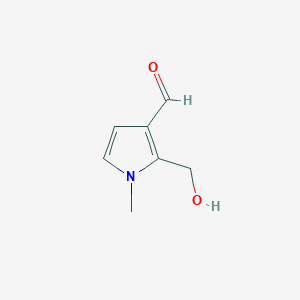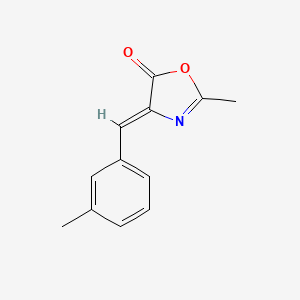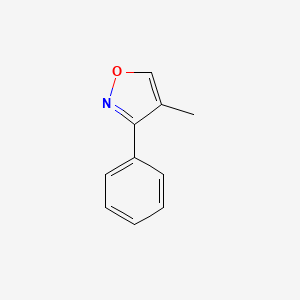
4-Methyl-3-phenylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-phenylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methyl-3-phenylisoxazole can be synthesized through various methods. One common approach involves the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction typically employs catalysts such as copper (I) or ruthenium (II) to facilitate the process. Another method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles .
Industrial Production Methods: Industrial production of this compound often involves scalable, solvent-free synthesis under ball-milling conditions. This method uses terminal alkynes and hydroxyimidoyl chlorides with a recyclable Cu/Al2O3 nanocomposite catalyst to achieve moderate to excellent yields .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-3-phenylisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in metalation reactions, where metals such as lithium or palladium are used to introduce new functional groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
4-Methyl-3-phenylisoxazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methyl-3-phenylisoxazole involves its interaction with specific molecular targets and pathways. For example, some isoxazole derivatives act as selective inhibitors of cyclooxygenase-1 (COX-1), which is involved in the inflammatory response . The compound’s effects are mediated through its binding to these targets, leading to the modulation of biological pathways and subsequent therapeutic effects .
Comparaison Avec Des Composés Similaires
4-Nitro-3-phenylisoxazole: Known for its potent antibacterial activity.
5-Methyl-3-phenylisoxazole-4-carboxylic acid: Used in the synthesis of penicillin intermediates.
3-Methyl-5-phenylisoxazole-4-carboxylic acid: Another derivative with potential biological activities.
Uniqueness: 4-Methyl-3-phenylisoxazole stands out due to its unique combination of a methyl and phenyl group on the isoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H9NO |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
4-methyl-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C10H9NO/c1-8-7-12-11-10(8)9-5-3-2-4-6-9/h2-7H,1H3 |
Clé InChI |
QZTYEMDHTJBHFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CON=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


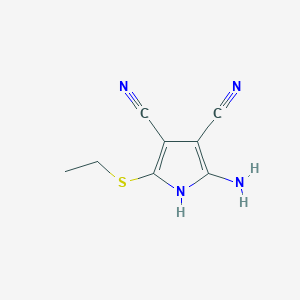
![5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12875566.png)
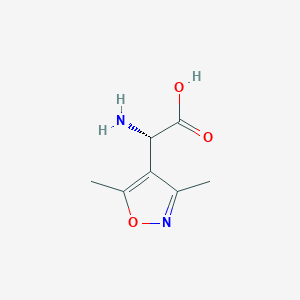
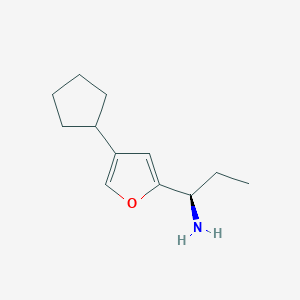
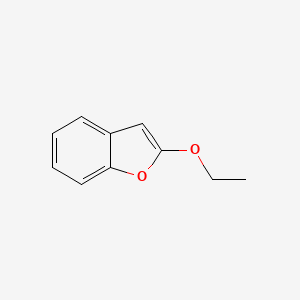
![2-(Carboxy(hydroxy)methyl)-6-hydroxybenzo[d]oxazole](/img/structure/B12875596.png)

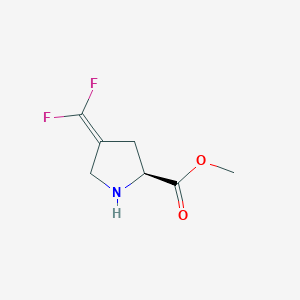
![5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B12875610.png)
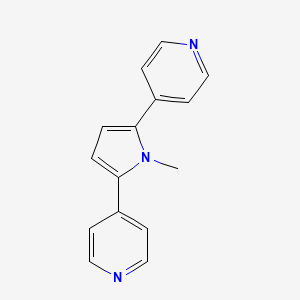

![[2-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12875614.png)
